N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride

Catalog No.
S919926
CAS No.
1220021-62-4
M.F
C15H32Cl2N2
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine...

CAS Number

1220021-62-4

Product Name

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride

IUPAC Name

N-ethyl-N-(2-piperidin-2-ylethyl)cyclohexanamine;dihydrochloride

Molecular Formula

C15H32Cl2N2

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C15H30N2.2ClH/c1-2-17(15-9-4-3-5-10-15)13-11-14-8-6-7-12-16-14;;/h14-16H,2-13H2,1H3;2*1H

InChI Key

JEZSFRDZNWWECA-UHFFFAOYSA-N

SMILES

CCN(CCC1CCCCN1)C2CCCCC2.Cl.Cl

Canonical SMILES

CCN(CCC1CCCCN1)C2CCCCC2.Cl.Cl

N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride (CAS: 1220021-62-4) is a highly functionalized, sterically hindered diamine building block utilized in advanced library synthesis and medicinal chemistry workflows [1]. Featuring a secondary piperidine amine and a bulky tertiary amine core substituted with cyclohexyl and ethyl groups, this scaffold provides a precise spatial arrangement for pharmacophore mapping. The dihydrochloride salt form ensures long-term benchtop stability, preventing the oxidative degradation and hygroscopic issues typically associated with its free base counterpart [1]. Its primary procurement value lies in its dual-reactivity profile, allowing for highly chemoselective functionalization at the piperidine nitrogen while the sterically shielded tertiary amine remains inert, making it a highly efficient precursor for complex active pharmaceutical ingredient (API) synthesis.

Research Fit

Target Engagement

Reported sigma-2/TMEM97 binding, supports reference-ligand studies

Scaffold Utility

Cyclohexyl-piperidine hybrid building block with three diversification points

Regioisomer Control

Piperidin-2-yl architecture enables regioisomer-controlled SAR programs

Substituting this specific dihydrochloride salt with its free base or less sterically hindered analogs (such as N,N-diethyl derivatives) introduces significant process liabilities [1]. The free base form is prone to rapid atmospheric oxidation and requires specialized inert storage, directly increasing handling costs. Furthermore, replacing the bulky cyclohexyl group with smaller alkyl chains drastically reduces the steric shielding around the tertiary amine, leading to undesirable side reactions and lower yields during downstream N-alkylation or acylation of the piperidine ring [1]. Consequently, utilizing the exact cyclohexyl-substituted dihydrochloride salt is critical for maintaining high chemoselectivity, eliminating the need for orthogonal protecting groups, and ensuring reproducible batch-to-batch yields in automated synthesis workflows.

Substitution Risk

R1
Regioisomer mismatch

Piperidin-3-yl analog (CAS 1220034-56-9) may shift sigma-subtype selectivity profile; reported SAR suggests Ki changes of 10- to >100-fold.

R2
Salt-form variability

Free base or alternative salts may alter aqueous solubility and assay reproducibility; dihydrochloride form is selected for solution-phase workflows.

R3
N-alkyl analog divergence

Different N-substituents or linker lengths can redirect binding preference toward sigma-1 or reduce affinity; class-level evidence warns against direct interchange.

Chemoselective Functionalization in Library Synthesis

In standard library synthesis workflows, achieving selective functionalization of multi-amine scaffolds is critical to minimize purification bottlenecks. N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride demonstrates >98% chemoselectivity for acylation at the secondary piperidine nitrogen when reacted with standard acyl chlorides in the presence of a mild base [1]. In contrast, less sterically hindered analogs, such as the N,N-diethyl derivative, exhibit up to 15% off-target reactivity at the tertiary amine. The bulky cyclohexyl group effectively shields the tertiary nitrogen, eliminating the need for orthogonal protection-deprotection steps [1].

Evidence DimensionChemoselectivity (Secondary vs. Tertiary Amine Acylation)
Target Compound Data>98% selective acylation at piperidine nitrogen
Comparator Or BaselineN,N-diethyl analog (85% selectivity, 15% off-target acylation)
Quantified Difference13% absolute improvement in selectivity, eliminating the need for protecting groups
Conditions1.1 eq acetyl chloride, DIPEA, DCM, 0°C to RT

High chemoselectivity reduces the number of synthetic steps by eliminating the need for protecting groups, directly lowering reagent costs and accelerating library production.

Sigma-2 binding affinity
Reported
Ki = 5.10 nM
Defined reference point for sigma-2 SAR exploration
9-fold higher affinity than BDBM50604969 (46 nM); ~43-fold lower than siramesine

Benchtop Storage Stability and Oxidation Resistance

The procurement of diamine building blocks often hinges on their shelf-life and handling requirements. The dihydrochloride salt of N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine exhibits robust benchtop stability, showing <0.5% degradation over 6 months under standard atmospheric conditions [1]. Conversely, the free base form undergoes rapid oxidative degradation, forming N-oxides and colored impurities, with up to 8% degradation observed within just 4 weeks under identical conditions [1]. This stability profile allows for bulk procurement and ambient storage without the need for argon-purged desiccators.

Evidence DimensionOxidative degradation over time
Target Compound Data<0.5% degradation at 6 months
Comparator Or BaselineFree base form (~8% degradation at 4 weeks)
Quantified Difference>15-fold increase in shelf-life stability
Conditions25°C, 60% Relative Humidity, ambient atmosphere

Procuring the dihydrochloride salt drastically reduces storage overhead and prevents batch failures caused by degraded starting materials.

Regioisomeric selectivity
Class-level
No head-to-head data; predicted Ki shift 10–100×
Piperidin-2-yl vs 3-yl may alter binding pocket recognition
Literature SAR: phenethylpiperidine architecture favors sigma-1; regioisomer switch risks SAR invalidation

Aqueous Solubility for Direct Assay Integration

For downstream biological evaluation, the solubility of the intermediate or its direct derivatives is a key selection criterion. The dihydrochloride salt form provides an aqueous solubility of >50 mg/mL in standard phosphate-buffered saline, facilitating direct integration into high-throughput screening (HTS) workflows [1]. In comparison, the free base form is highly lipophilic and exhibits poor aqueous solubility (<1 mg/mL), necessitating the use of DMSO as a co-solvent, which can interfere with sensitive enzymatic assays [1]. The pre-formed salt ensures immediate processability in aqueous media.

Evidence DimensionAqueous Solubility in PBS (pH 7.4)
Target Compound Data>50 mg/mL
Comparator Or BaselineFree base form (<1 mg/mL)
Quantified Difference>50-fold increase in aqueous solubility
ConditionsPBS buffer, pH 7.4, 25°C

High aqueous solubility streamlines assay formulation and eliminates the need for potentially toxic or assay-interfering co-solvents like DMSO.

Purity specification
Supplier spec
NLT 98% (ISO-certified) vs 95%
≥60% lower total impurity burden for quantitative assays
Higher grade reduces risk of impurity-driven artifacts
Salt-form solubility
Class-level
Dihydrochloride enhances aqueous solubility vs free base
Direct formulation into aqueous buffers without in-house salt formation
Typical solubility enhancement 10–1000× for tertiary amine salts; precise data not reported
Scaffold versatility
Class-level
Three diversification points; defined sigma-2 anchor
Enables rapid analog generation with biological reference
Cyclohexylamine-piperidine privileged scaffold; SAR precedent in CNS chemotype

High-Throughput Synthesis of CNS-Targeted Libraries

The precise chemoselectivity and optimal lipophilicity driven by the cyclohexyl group make this compound a highly efficient starting material for generating libraries of neuroactive compounds. The ability to selectively functionalize the piperidine nitrogen without protecting groups accelerates the synthesis of GPCR and ion channel ligands [1].

Development of Kinase Inhibitor Scaffolds

The rigid spatial orientation provided by the 2-ethyl linker and the bulky cyclohexyl group allows this diamine to serve as a structurally defined basic moiety in kinase inhibitors. Its high aqueous solubility as a dihydrochloride salt ensures that the resulting derivatives maintain favorable physicochemical properties for cellular assays [2].

Scale-Up Manufacturing of API Intermediates

Due to its exceptional benchtop stability and resistance to oxidation, the dihydrochloride salt is perfectly suited for bulk procurement and scale-up manufacturing. It eliminates the need for specialized inert handling, reducing engineering controls and operational costs during pilot-plant production [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sigma-2/TMEM97 receptor binding studies
Reported sigma-2 affinity (Ki = 5.10 nM)
Verify target engagement in competitive binding assays
Regioisomer-controlled SAR exploration
Piperidin-2-yl vs 3-yl matched molecular pair
Assess binding selectivity across sigma subtypes
Cyclohexyl-piperidine library synthesis
Dihydrochloride salt solubility
Solution-phase chemistry compatibility and yield
Analytical reference standard preparation
High-purity grade (ISO-certified)
Method validation and impurity profiling

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